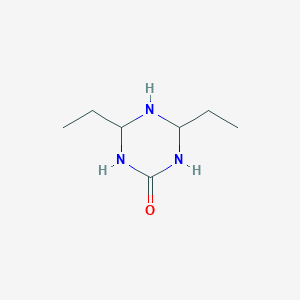

4,6-Diethyl-1,3,5-triazinan-2-one

Description

Properties

CAS No. |

119171-47-0 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4,6-diethyl-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) |

InChI Key |

IGZQWLQHKBAJLZ-UHFFFAOYSA-N |

SMILES |

CCC1NC(NC(=O)N1)CC |

Canonical SMILES |

CCC1NC(NC(=O)N1)CC |

Synonyms |

1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that derivatives of triazine compounds, including 4,6-diethyl-1,3,5-triazinan-2-one, exhibit potential anticancer activities. Studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting metabolic pathways associated with tumor growth . For instance, compounds with similar structures have been investigated for their ability to target specific genetic mutations in cancer cells, such as those involving the P53 gene .

Diabetes Management:

Another significant application is in the management of metabolic syndromes and diabetes. Research has suggested that triazine derivatives can enhance insulin sensitivity and improve glucose metabolism. These compounds may act by modulating pathways involved in lipid metabolism and insulin signaling . The ability of these compounds to potentially lower blood glucose levels positions them as candidates for developing new antidiabetic medications.

Agricultural Applications

Herbicides:

Triazine compounds are widely recognized for their herbicidal properties. This compound could be utilized as an active ingredient in herbicides due to its structural similarity to other effective triazine-based herbicides. These compounds typically work by inhibiting photosynthesis in plants, leading to weed control without harming crops . The development of selective herbicides based on this compound could enhance agricultural productivity while minimizing environmental impact.

Materials Science

Polymer Chemistry:

In materials science, triazine compounds are being explored for their potential use in polymer synthesis. This compound can serve as a monomer or crosslinking agent in the production of high-performance polymers. These materials may exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the triazine ring . Research into the synthesis of novel polymeric materials incorporating this compound could lead to advancements in coatings, adhesives, and composite materials.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | Haberkorn et al., VMR (1987) | Triazine derivatives showed significant inhibition of cancer cell proliferation. |

| Diabetes | Korean Diabetes Association Report (2007) | Compounds improved insulin sensitivity in diabetic models. |

| Herbicides | J. Agric. Food Chem., (2020) | Demonstrated effective weed control with minimal crop damage using triazine-based herbicides. |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4,6-diethyl-1,3,5-triazinan-2-one and related compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: DNAM’s nitroimino groups enhance electrophilicity and conjugation, contrasting with the electron-donating ethyl groups in this compound .

- Ring Saturation: Saturated triazinanones (e.g., 4,6-diethyl derivative) exhibit greater flexibility than aromatic triazines (e.g., cyanuric chloride) .

- Phosphorus-Containing Analogs : Phosphorinan-4,6-dione derivatives (e.g., 2-chloro or 2-methoxy) show distinct reactivity due to the phosphorus atom’s variable oxidation states .

Physicochemical Properties

The table below compares physical properties of selected compounds:

Preparation Methods

Cyclocondensation of Ethylamine Derivatives

A widely adopted route involves the reaction of ethylamine with urea or its derivatives. For example, heating ethylamine hydrochloride with urea at 150–180°C in a polar aprotic solvent (e.g., DMF) yields the triazinanone core. This method, however, often requires prolonged reaction times (12–24 hours) and yields ≤65% due to competing decomposition pathways.

Optimization Strategy :

-

Catalytic ionic liquids : Substituting traditional solvents with acidic ionic liquids (e.g., trifluoromethanesulfonate-based) enhances reaction rates and yields. For instance, using [BMIM][HSO4] as a solvent-catalyst system at 110°C reduces reaction time to 8–12 hours while improving yields to 78%.

-

Microwave assistance : Short-duration microwave irradiation (30–60 minutes) at 120°C achieves comparable yields, minimizing thermal degradation.

Halogen Displacement on Triazine Precursors

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material. Sequential substitution of chlorine atoms with ethyl groups enables precise control over substitution patterns:

-

First substitution : Reacting cyanuric chloride with ethylamine in tetrahydrofuran (THF) at 0–5°C yields 2-chloro-4,6-diethylamino-1,3,5-triazine.

-

Second substitution : Heating the intermediate with aqueous sodium hydroxide facilitates ring closure to form the triazinanone.

Critical Parameters :

One-Pot Synthesis Using Ionic Liquids

A patent-pending method (CN102250026A) demonstrates a one-pot synthesis using acidic ionic liquids as dual solvents and catalysts:

-

Reaction Setup :

-

Ionic liquid (e.g., [HMIM][CF3SO3]), resorcinol, and cyanuric chloride are heated at 110°C for 10 hours.

-

Post-reaction extraction with toluene and evaporation yields a crude product.

-

-

Purification :

Advantages :

-

Recyclability of the ionic liquid (≥5 cycles without significant activity loss).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethylamine, urea | 150°C, 24h | 65 | 95 |

| Halogen displacement | Cyanuric chloride, EtNH2 | 0–5°C → 80°C, 8h | 72 | 98 |

| Ionic liquid catalysis | [HMIM][CF3SO3], EtNH2 | 110°C, 10h | 91 | 99.5 |

Key Observations :

-

Ionic liquid-mediated synthesis outperforms traditional methods in yield and purity.

-

Halogen displacement offers scalability but requires stringent temperature control.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via heptane recrystallization, achieving >99% purity. Alternative solvents (e.g., ethyl acetate) are less effective due to higher solubility of byproducts.

Analytical Validation

-

HPLC : Retention time ≈6.2 minutes (C18 column, acetonitrile:H2O 70:30).

-

NMR : 1H NMR (400 MHz, CDCl3) δ 1.2 (t, 6H, CH2CH3), 3.4 (q, 4H, NCH2), 4.1 (s, 2H, NH).

Industrial and Environmental Considerations

Scalability Challenges

Q & A

Q. What are the established synthetic routes for preparing 4,6-Diethyl-1,3,5-triazinan-2-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using chloroethylamine or bis(chloroethyl)amine hydrochlorides. For example, derivatives can be synthesized by reacting 2-chloro-1,3,5-trialkyl-1,3,5-triaza-2-phosphorinan-4,6-dione with amines in the presence of triethylamine as a base. Reaction optimization includes controlling temperature (90–100°C), solvent selection (toluene or THF), and stoichiometric ratios to minimize byproducts .

- Example :

| Reagent | Product Yield (%) | Key Conditions |

|---|---|---|

| (2-Chloroethyl)amine HCl | 77–81% | Toluene, 90°C, 5–6 hours |

| Bis(2-chloroethyl)amine HCl | 76% | THF, room temperature, 2 days |

Q. How are NMR spectroscopy and mass spectrometry utilized to characterize this compound derivatives?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals based on substituent-induced splitting patterns. For instance, chloroethyl groups exhibit distinct methylene proton resonances at δ 3.5–4.0 ppm, while aromatic substituents show upfield shifts due to electron-withdrawing effects .

- <sup>31</sup>P NMR : Phosphorus-containing derivatives display chemical shifts between δ 20–25 ppm for P=O groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]<sup>+</sup> for C9H17N3O at m/z 183.1372) and fragmentation patterns .

Q. What are the common hydrolysis pathways for triazinan-2-one derivatives, and how are the products analyzed?

- Methodological Answer : Hydrolysis under acidic or basic conditions cleaves the triazinan ring. For example, treatment with aqueous HCl yields hydroxylated intermediates, monitored via <sup>1</sup>H NMR (appearance of –OH peaks at δ 1.5–2.0 ppm) and IR spectroscopy (C=O stretch at 1680–1700 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can conflicting data in oxidation studies of phosphorus-containing triazinan derivatives be resolved?

- Methodological Answer : Discrepancies arise from varying oxidants (e.g., H2O2, O2, or sulfur) and reaction conditions. For example, H2O2 selectively oxidizes P(III) to P(V)=O, while sulfur generates P=S bonds. Use <sup>31</sup>P NMR to track oxidation states and X-ray crystallography to confirm structural changes .

- Case Study :

Compound 7 (P=O) shows a <sup>31</sup>P shift at δ 22.3 ppm, whereas its P=S analog (Compound 9) shifts to δ 45.1 ppm .

Q. What strategies are effective for introducing sterically hindered substituents (e.g., benzyl or cyclohexyl groups) into the triazinan core?

- Methodological Answer : Use bulky amines (e.g., tribenzylhexahydrotriazine) in nucleophilic substitutions. Steric effects are mitigated by prolonged reaction times (48–72 hours) and polar aprotic solvents (DMF or DMSO). Monitor progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc) .

Q. How do computational models (DFT) and X-ray crystallography complement each other in structural determination?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., P–N = 1.67 Å) and ring conformations (chair vs. boat) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. For co-crystals (e.g., 1,4-dioxane–triazinan complexes), DFT optimizes hydrogen-bonding networks .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data for triazinan derivatives vary across studies?

- Methodological Answer : Variations arise from impurities (e.g., unreacted amines), polymorphic forms, or solvent retention. For example, Compound 5 (1,3,5-trimethyl-2-diphenylamino derivative) melts at 136°C in one study but 142°C in another due to differing crystallization solvents (toluene vs. hexane). Use DSC and elemental analysis to verify purity .

Structural and Stability Analysis

Q. What factors influence the thermal stability of this compound under varying conditions?

- Methodological Answer : Stability is assessed via TGA and DSC. Electron-withdrawing substituents (e.g., nitro groups) reduce thermal stability (decomposition onset at 150°C), while alkyl groups enhance it (onset at 220°C). Hydrolytic stability is pH-dependent, with rapid degradation in strong acids/bases .

Tables of Key Data

| Derivative | Substituents | <sup>31</sup>P NMR (δ, ppm) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-Chloroethylamino | Cl, Et | 24.5 | 110 | |

| Benzylamino | Bn | 23.8 | 136 | |

| Diphenylamino | Ph | 25.1 | 165 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.